molecular formula C8H5ClN2O4 B8642854 5-Chloro-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one CAS No. 81117-74-0

5-Chloro-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one

Cat. No. B8642854
Key on ui cas rn: 81117-74-0
M. Wt: 228.59 g/mol
InChI Key: PCCVICGSNBYADF-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

5-Chloro-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one was prepared by the procedure described in Example 2, step 2 starting from 5-chloro-6-nitrobenzo[d]oxazol-2(3H)-one (1.75 g, 8.1 mmol) substituting iodomethane for dimethylsulfate. The crude product was recrystallised from methanol to afford an orange solid (0.6 g, 32%), which was taken through to the next step with no further purification.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[CH3:15]OS(OC)(=O)=O>>[Cl:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[CH:4][C:5]2[O:9][C:8](=[O:10])[N:7]([CH3:15])[C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC=1C(=CC2=C(NC(O2)=O)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(N(C(O2)=O)C)C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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